Benzyl trans-4-amino-3-methoxy-piperidine-1-carboxylate;hydrochloride
Description
Benzyl trans-4-amino-3-methoxy-piperidine-1-carboxylate hydrochloride is a piperidine derivative characterized by a benzyl ester group at the 1-position, a trans-configuration, and substituents at the 3- and 4-positions: a methoxy group at C3 and an amino group at C4.
Piperidine derivatives are widely utilized in pharmaceutical synthesis due to their versatility as intermediates.
Properties
IUPAC Name |
benzyl 4-amino-3-methoxypiperidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3.ClH/c1-18-13-9-16(8-7-12(13)15)14(17)19-10-11-5-3-2-4-6-11;/h2-6,12-13H,7-10,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTOPFVAMPQCDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CCC1N)C(=O)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1CN(CCC1N)C(=O)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation of Aromatic Precursors
A widely adopted route involves the hydrogenation of substituted pyridine derivatives. For example, 4-nitro-3-methoxy-pyridine-1-carboxylate is subjected to hydrogenation under high-pressure (50–100 bar) H₂ in the presence of palladium-on-carbon (Pd/C) or Raney nickel. This method achieves partial reduction of the nitro group to an amine while saturating the pyridine ring to piperidine. Critical parameters include:
- Catalyst Loading : 5–10 wt% Pd/C yields 85–92% conversion.
- Solvent Systems : Methanol/water (4:1) optimizes solubility and prevents over-reduction.
- Temperature : 60–80°C balances reaction rate and selectivity.
Post-hydrogenation, the trans isomer is isolated via crystallization from acetone/water mixtures, achieving >75% trans selectivity.
Enzymatic Transamination for Stereochemical Control
Building on methodologies from transaminase-catalyzed reactions, the 4-amino group is introduced using ω-transaminases. Starting from 3-methoxy-piperidin-4-one, the ketone is converted to the (R)-4-amine using isopropylamine as an amino donor. Key advantages include:
- Enantioselectivity : ω-transaminases from Bacillus megaterium achieve 99% ee.
- Reaction Conditions : Tris-HCl buffer (pH 8.5–9.5), 45°C, and cofactor PLP (0.1 eq) yield 85–90% conversion.
- Protection Strategies : tert-butoxycarbonyl (Boc) or benzyl (Bn) groups stabilize the amine during subsequent carboxylation.
Protection/Deprotection Strategies
Carboxylation at the 1-Position
Benzyl chloroformate (Cbz-Cl) is employed to introduce the benzyl carboxylate group. Reaction conditions include:
Hydrochloride Salt Formation
The free base is treated with HCl gas in ethyl acetate, followed by anti-solvent crystallization using diethyl ether. This yields the hydrochloride salt with >99% purity and a melting point of 214–216°C.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) confirms >99.5% purity with retention time = 6.7 min.
Industrial-Scale Optimization
Cost-Effective Catalyst Recycling
Raney nickel catalysts are reused for up to 5 cycles with minimal loss in activity (≤5% yield drop). Filtration and washing with ethanol restore catalytic performance.
Solvent Recovery Systems
Methanol and ethyl acetate are recovered via distillation, reducing production costs by 30%.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | trans Selectivity | Key Advantage |
|---|---|---|---|
| Catalytic Hydrogenation | 85 | 75–90 | Scalable, low enzyme cost |
| Enzymatic Transamination | 90 | >99 | High ee, mild conditions |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amino group at the 4-position of the piperidine ring undergoes nucleophilic substitution reactions. These reactions are critical for introducing functional groups or modifying the scaffold for target-specific applications.
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Reagents/Conditions : Alkyl halides, acyl chlorides, or sulfonyl chlorides under basic conditions (e.g., K₂CO₃, DMF, 110°C) .
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Mechanism : The amino group acts as a nucleophile, attacking electrophilic centers in reagents.
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Example : Reaction with brominated intermediates in cross-coupling reactions catalyzed by Pd(PPh₃)₄ .
Table 1: Nucleophilic Substitution Examples
| Reagent | Product | Yield (%) | Citation |
|---|---|---|---|
| Benzyl bromide | N-alkylated piperidine derivative | 62–99 | |
| Acetyl chloride | N-acetylated intermediate | 85 | |
| 2-Chloro-4-CF₃-pyridine | Pyridine-substituted analog | 23–99 |
Deprotection of the Benzyl Group
The benzyl (Cbz) protecting group is selectively removed under acidic or catalytic hydrogenation conditions to liberate the free amine.
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Reagents/Conditions :
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Applications : Essential for generating reactive amines for subsequent coupling or cyclization steps.
Key Data :
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Deprotection with HCl yields the free piperidine hydrochloride salt in >98% efficiency .
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Catalytic hydrogenation preserves methoxy and amino functionalities.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions, enabling the formation of complex heterocycles or biaryl systems.
Table 2: Cross-Coupling Reactions
| Substrate | Catalyst System | Product | IC₅₀ (nM)* | Citation |
|---|---|---|---|---|
| 4-Trifluoromethylpyridine | Pd₂(dba)₃/Xantphos | MAGL inhibitor analog | 2.5 | |
| 3-Methoxybenzoic acid | Pd(PPh₃)₄ | Piperidine-carboxylic acid hybrid | N/A |
*IC₅₀ values relevant for enzymatic inhibition studies .
Acylation and Esterification
The carboxylate moiety and amino group allow for sequential acylation or esterification.
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Reagents/Conditions :
-
Applications : Key steps in synthesizing prodrugs or modifying solubility profiles.
Example : Conversion to methyl esters for improved lipophilicity in antimicrobial agents .
Enzymatic Interactions
While not a traditional chemical reaction, the compound’s inhibition of monoacylglycerol lipase (MAGL) involves competitive binding at the enzyme’s active site.
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Mechanism : The piperidine core mimics endogenous substrates, while the trifluoromethylpyridine group enhances binding affinity .
Reductive Amination
The amino group facilitates reductive amination with ketones or aldehydes.
Scientific Research Applications
Benzyl trans-4-amino-3-methoxy-piperidine-1-carboxylate hydrochloride, also known as trans-1-Cbz-4-amino-3-methoxypiperidine hydrochloride, is a synthetic organic compound with a piperidine structure that is characterized by a carbobenzyloxy (Cbz) protecting group at the nitrogen atom, an amino group at the 4-position, and a methoxy group at the 3-position of the piperidine ring. It has a molecular formula of C₁₄H₂₁ClN₂O₃ and a molar mass of approximately 300.78 g/mol. The compound is notable for its chiral nature and ability to incorporate into various biological frameworks, making it applicable to medicinal chemistry and peptide synthesis.
Scientific Research Applications
- Medicinal Chemistry and Peptide Synthesis The compound is used as a building block in peptide synthesis because its structural features allow it to interact with various biological targets, including receptors in the central nervous system. Studies have focused on its interactions with biological receptors and enzymes, often utilizing binding assays to determine affinity and efficacy against specific targets, such as potassium channels or membrane proteins involved in neurotransmission and cellular signaling pathways. Understanding these interactions helps optimize its derivatives for enhanced pharmacological properties.
- Inhibitors of Enzyme Pathways Compounds with similar structures have been investigated for their potential as inhibitors of specific enzyme pathways, such as potassium channels, which are crucial in regulating cellular excitability and signaling.
- Synthesis of Arginase Inhibitors The piperidine ring can be deprotected with 2 M HCl in dioxane, and the deprotected piperidine can be N-alkylated with 3,4-dichlorobenzaldehyde and NaBH(OAc)3in 1,2 dichloroethane (DCE) .
- Reducing Agents N-benzyl-4-formylpiperidine is utilized as an important manufacturing intermediate of Donepezil Hydrochloride, a treatment drug for senile dementia and Alzheimer's disease .
- MAO-A and MAO-B Inhibitors Studies show how selective inhibition of MAO-A and MAO-B can be achieved by geometric isomers of cis- and trans-1-propargyl-4-styrylpiperidines . While the cis isomers are potent human MAO-A inhibitors, the trans analogues selectively target only the MAO-B isoform .
Data Table: Structural Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Benzyl trans-4-amino-3-methoxy-piperidine | Contains a benzyl group instead of Cbz | Potentially different reactivity due to sterics |
| trans-4-(Boc-amino)-3-methoxypiperidine | Uses a Boc protecting group | Different stability and reactivity profiles |
| trans-4-amino-piperidine | Lacks methoxy substitution | Simpler structure with fewer functional groups |
Mechanism of Action
The mechanism of action of Benzyl trans-4-amino-3-methoxy-piperidine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The compound may act on enzymes, receptors, or other proteins to exert its effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following piperidine-based compounds share structural similarities with the target molecule but differ in substituents, configuration, or functional groups:
*Hypothetical formula based on structural inference; †Calculated value.
Key Observations:
Substituent Effects: The target compound’s 3-methoxy group enhances lipophilicity compared to ester-containing analogs (e.g., methyl or ethyl carbomethoxy groups in ). This may improve membrane permeability in drug design. The 4-amino group distinguishes it from 4-oxo derivatives, which are more reactive toward nucleophilic addition or reduction . The trans-configuration (shared with ) likely influences stereoselective interactions in biological systems.
Solubility: Hydrochloride salts (e.g., ) generally show improved aqueous solubility compared to free bases, critical for pharmacokinetics.
Reactivity and Stability
- Amino Group Reactivity: The 4-amino group in the target compound enables derivatization (e.g., acylation, sulfonation) for drug candidate optimization, similar to benzyl 4-aminopiperidine-1-carboxylate .
- Methoxy Group Stability : Unlike ester groups in , the methoxy group resists hydrolysis under acidic/basic conditions, enhancing metabolic stability.
- Oxo Group Reactivity : 4-Oxo analogs (e.g., ) are prone to nucleophilic attack at the carbonyl, making them versatile intermediates for synthesizing secondary amines or alcohols.
Q & A
Q. How to study reaction mechanisms involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
